molecular formula C6H6N4O5S B138753 N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea CAS No. 134335-40-3

N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea

Cat. No. B138753
M. Wt: 246.2 g/mol
InChI Key: WTPOLSGZKLGROU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea, also known as NTU, is a synthetic compound that has been widely used in scientific research. NTU is a thiazole derivative that has been shown to possess various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea is not fully understood, but it is believed to inhibit the growth of microorganisms by interfering with the synthesis of essential cellular components, such as nucleic acids and proteins. N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea has been shown to inhibit the activity of enzymes involved in the biosynthesis of these components, leading to the inhibition of microbial growth.

Biochemical And Physiological Effects

N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including urease, alkaline phosphatase, and acid phosphatase. Additionally, N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea has been shown to possess antioxidant activity and to inhibit the production of reactive oxygen species.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, making it a useful tool for researchers studying the effects of antimicrobial agents. Additionally, N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea is relatively easy to synthesize, making it readily available for research purposes.
However, there are also some limitations associated with the use of N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea in lab experiments. One limitation is that it may not be effective against all strains of microorganisms, and its effectiveness may vary depending on the concentration used. Additionally, the mechanism of action of N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea. One area of research could focus on the development of new synthetic methods for the preparation of N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea, with the goal of improving its purity and yield. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea, which could lead to the development of more effective antimicrobial agents.
Another area of research could focus on the potential use of N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea in the treatment of various diseases, such as cancer and neurodegenerative disorders. N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea has been shown to possess antioxidant activity, which may make it useful in the treatment of diseases associated with oxidative stress.
Conclusion:
In conclusion, N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea is a synthetic compound that has been widely used in scientific research due to its broad-spectrum antimicrobial activity and various biochemical and physiological effects. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea have been discussed in this paper. Further research on N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea could lead to the development of new antimicrobial agents and potential treatments for various diseases.

Synthesis Methods

N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea can be synthesized by the reaction of 2-amino-5-nitrothiazole with ethyl chloroformate, followed by the reaction with N-carboxymethyl-N'-methylurea. The resulting product is then purified by recrystallization. This synthesis method has been reported in several scientific publications and has been widely used in the preparation of N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea for research purposes.

Scientific Research Applications

N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea has been extensively used in scientific research due to its ability to inhibit the growth of various microorganisms, including bacteria, fungi, and protozoa. It has been shown to be effective against several strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea has been shown to possess antifungal activity against Candida albicans and Aspergillus niger.

properties

CAS RN

134335-40-3

Product Name

N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea

Molecular Formula

C6H6N4O5S

Molecular Weight

246.2 g/mol

IUPAC Name

2-[(5-nitro-1,3-thiazol-2-yl)carbamoylamino]acetic acid

InChI

InChI=1S/C6H6N4O5S/c11-4(12)2-7-5(13)9-6-8-1-3(16-6)10(14)15/h1H,2H2,(H,11,12)(H2,7,8,9,13)

InChI Key

WTPOLSGZKLGROU-UHFFFAOYSA-N

SMILES

C1=C(SC(=N1)NC(=O)NCC(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=C(SC(=N1)NC(=O)NCC(=O)O)[N+](=O)[O-]

Other CAS RN

134335-40-3

synonyms

5-NTCU
N-(5-nitro-2-thiazolyl)-N'-carboxymethylurea

Origin of Product

United States

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